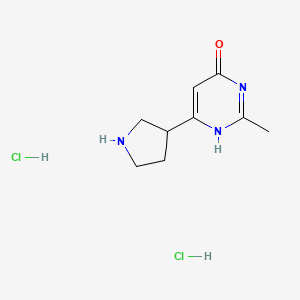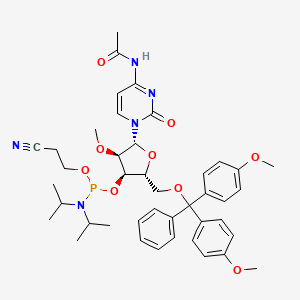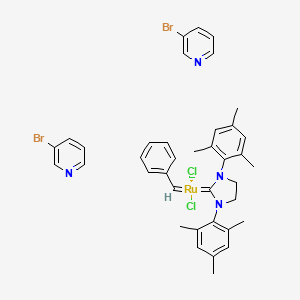
Fmoc-L-ser(beta-D-glcac4)-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-L-ser(beta-D-glcac4)-OH: is a synthetic compound often used in peptide synthesis. The compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino acid L-serine, which is further modified with a beta-D-glucose derivative. This compound is primarily utilized in the field of biochemistry and molecular biology for the synthesis of complex peptides and glycopeptides.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-L-ser(beta-D-glcac4)-OH typically involves multiple steps:
Protection of L-Serine: The hydroxyl group of L-serine is protected using a suitable protecting group.
Attachment of Beta-D-Glucose Derivative: The protected L-serine is then reacted with a beta-D-glucose derivative under specific conditions to form the desired glycosylated serine.
Fmoc Protection:
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity, often using automated peptide synthesizers.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups of the glucose moiety.
Reduction: Reduction reactions can target the carbonyl groups present in the glucose derivative.
Substitution: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the amino group.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or periodate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Piperidine or other bases for Fmoc deprotection.
Major Products:
Oxidation: Oxidized derivatives of the glucose moiety.
Reduction: Reduced forms of the glucose derivative.
Substitution: Deprotected amino acid ready for further reactions.
Scientific Research Applications
Chemistry:
- Used in the synthesis of glycopeptides and other complex molecules.
- Acts as a building block in solid-phase peptide synthesis.
Biology:
- Utilized in the study of protein-carbohydrate interactions.
- Helps in the development of glycoprotein mimetics.
Medicine:
- Potential applications in drug development, particularly in designing peptide-based therapeutics.
- Used in the synthesis of vaccine candidates.
Industry:
- Employed in the production of specialized peptides for research and pharmaceutical applications.
Mechanism of Action
The mechanism of action of Fmoc-L-ser(beta-D-glcac4)-OH primarily involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions. The beta-D-glucose derivative can interact with specific molecular targets, facilitating the study of carbohydrate-protein interactions.
Comparison with Similar Compounds
Fmoc-L-serine: Lacks the glucose derivative, used in simpler peptide syntheses.
Fmoc-L-threonine(beta-D-glcac4)-OH: Similar structure but with threonine instead of serine.
Fmoc-L-ser(beta-D-galac4)-OH: Contains a beta-D-galactose derivative instead of glucose.
Uniqueness:
- The presence of the beta-D-glucose derivative provides unique properties for studying carbohydrate interactions.
- The combination of Fmoc protection and glycosylation makes it a versatile tool in peptide and glycopeptide synthesis.
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxypropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H35NO14/c1-16(34)41-15-26-27(44-17(2)35)28(45-18(3)36)29(46-19(4)37)31(47-26)42-14-25(30(38)39)33-32(40)43-13-24-22-11-7-5-9-20(22)21-10-6-8-12-23(21)24/h5-12,24-29,31H,13-15H2,1-4H3,(H,33,40)(H,38,39) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGQPZVSWEMKXBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H35NO14 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
657.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[(2,4-dimethoxyphenyl)methyl]-1-(4-fluorophenyl)methanamine;hydrochloride](/img/structure/B8020233.png)








![Potassium;difluoro-[4-(2-methoxyethoxy)phenyl]borane;fluoride](/img/structure/B8020285.png)
